1-Butoxyhex-1-ene
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Overview
Description
1-Butoxyhex-1-ene is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is a colorless liquid at room temperature and is known for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxyhex-1-ene can be synthesized through the reaction of 1-hexene with butanol in the presence of an acid catalyst. The reaction typically involves the dehydration of the alcohol to form the ether linkage. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the dehydration process .
Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene to produce 1-hexene, followed by the etherification with butanol. This process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxyhex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Butoxyhexanoic acid or butoxyhexanal.
Reduction: 1-Butoxyhexane.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Butoxyhex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid membranes due to its amphiphilic nature.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butoxyhex-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, while the ether linkage can undergo cleavage under acidic or basic conditions. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
1-Hexene: Similar in structure but lacks the ether linkage, making it less reactive in certain substitution reactions.
1-Butoxy-1-butene: Similar in having an ether linkage but with a shorter carbon chain, affecting its physical properties and reactivity
Uniqueness: 1-Butoxyhex-1-ene is unique due to its combination of a long hydrophobic chain and a reactive double bond, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
923035-50-1 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butoxyhex-1-ene |
InChI |
InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
GZVLVDUDXHFYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COCCCC |
Origin of Product |
United States |
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